![molecular formula C16H12N2O5 B15208009 6-[(3-Phenoxypropanoyl)oxy]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione CAS No. 62202-02-2](/img/structure/B15208009.png)
6-[(3-Phenoxypropanoyl)oxy]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl 3-phenoxypropanoate is a complex organic compound that belongs to the class of pyrrolopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl 3-phenoxypropanoate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, such as manganese triflate (Mn(OTf)2), and oxidizing agents like tert-butyl hydroperoxide (t-BuOOH) in aqueous media .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5,7-Dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl 3-phenoxypropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxypropanoate moiety.
Common Reagents and Conditions
Oxidation: t-BuOOH in the presence of Mn(OTf)2 as a catalyst.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Various nucleophiles under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
5,7-Dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl 3-phenoxypropanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5,7-Dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl 3-phenoxypropanoate involves its interaction with specific molecular targets. The compound may act as an allosteric modulator of receptors, such as the M4 muscarinic acetylcholine receptor . This modulation can influence various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine: Shares a similar pyrrolopyridine core but with different substituents.
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: Known for their necroptosis inhibitory activity.
Uniqueness
5,7-Dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl 3-phenoxypropanoate is unique due to its specific combination of the pyrrolopyridine core with the phenoxypropanoate moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
62202-02-2 |
|---|---|
Molecular Formula |
C16H12N2O5 |
Molecular Weight |
312.28 g/mol |
IUPAC Name |
(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl) 3-phenoxypropanoate |
InChI |
InChI=1S/C16H12N2O5/c19-13(8-10-22-11-5-2-1-3-6-11)23-18-15(20)12-7-4-9-17-14(12)16(18)21/h1-7,9H,8,10H2 |
InChI Key |
XIUQHSWUAXPETR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCC(=O)ON2C(=O)C3=C(C2=O)N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B15207928.png)
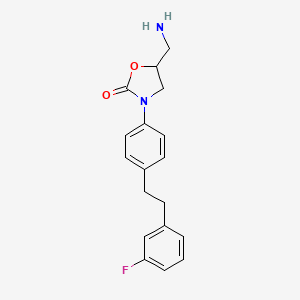
![4-((Trifluoromethyl)thio)benzo[d]oxazole-2-carboxylic acid](/img/structure/B15207938.png)


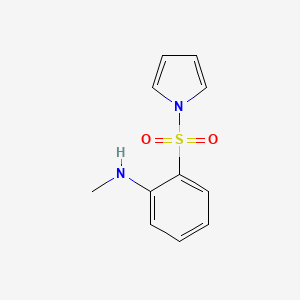
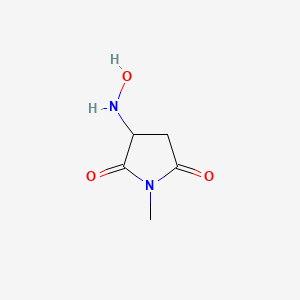
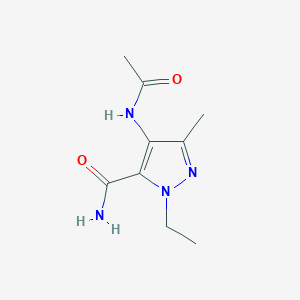
![3-(4-(Chloromethyl)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B15207977.png)
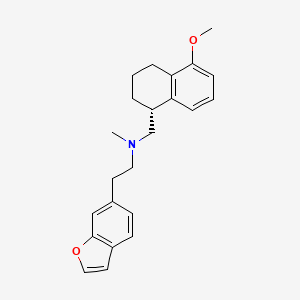
![2,2-Dimethyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole](/img/structure/B15207988.png)



